molecular formula C12H13NO3S B3389011 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid CAS No. 903160-35-0

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid

Cat. No.: B3389011
CAS No.: 903160-35-0
M. Wt: 251.3 g/mol
InChI Key: WGWDLAGXJZZRFY-UHFFFAOYSA-N
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Description

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable dicarbonyl compound, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized benzothiazine derivatives .

Scientific Research Applications

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid is unique due to the presence of the oxobutanoic acid group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c14-11(5-6-12(15)16)13-7-8-17-10-4-2-1-3-9(10)13/h1-4H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWDLAGXJZZRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 2
Reactant of Route 2
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 3
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 4
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 5
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid
Reactant of Route 6
4-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)-4-oxobutanoic acid

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